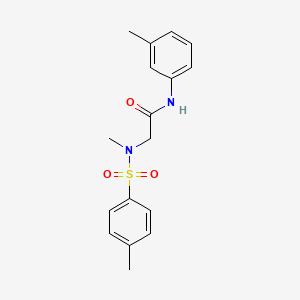

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide

Description

2-(N,4-Dimethylphenylsulfonamido)-N-(m-tolyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a dimethyl-substituted phenylsulfonamido group attached to an N-(m-tolyl)acetamide backbone.

Properties

IUPAC Name |

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-7-9-16(10-8-13)23(21,22)19(3)12-17(20)18-15-6-4-5-14(2)11-15/h4-11H,12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVNDWXKLWNAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide typically involves the reaction of 4-dimethylphenylsulfonyl chloride with m-toluidine in the presence of a base, followed by acetylation of the resulting sulfonamide with acetic anhydride. The reaction conditions may include:

Solvent: Common solvents like dichloromethane or toluene.

Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or acetamide groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use as a drug candidate.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets and pathways involved may include:

Enzyme Inhibition: Inhibition of dihydropteroate synthase (DHPS) in bacteria.

Pathway Disruption: Disruption of folate biosynthesis pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Sulfonamido vs. Sulfonyl/Azide Groups

- Analog 2 : 2-{[4-(4-Fluorophenyl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide () features a thioether (-S-) linkage instead of sulfonamido, altering electronic properties and redox sensitivity .

Aromatic Substituents

Pharmacological Activity

Anticancer Activity

- Analog 5 : Compounds 38–40 () with quinazoline-sulfonyl and morpholine/piperidine substituents exhibit IC₅₀ values <10 µM against HCT-116, MCF-7, and PC-3 cell lines. The dimethylphenylsulfonamido group in the target compound may offer similar efficacy but requires empirical validation .

- Analog 6: N-(4-Oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)-2-(p-tolyloxy)acetamide () demonstrates activity via quinazolinone pharmacophores, whereas the target compound’s sulfonamido group may target different pathways (e.g., carbonic anhydrase inhibition) .

Anti-Inflammatory Potential

Physicochemical Properties

Melting Points and Solubility

- Analog 8 : N-(m-Tolyl)-2-(2-phenyl-1H-indol-3-yl)acetamide () melts at 171–173°C, suggesting moderate crystallinity. The target compound’s sulfonamido group may increase melting points due to hydrogen bonding .

- Analog 9 : 2-((2-Oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)-N-(m-tolyl)acetamide () has a trifluoromethyl group, enhancing lipophilicity (logP ~2.5) compared to the target’s methyl groups .

Structural and Crystallographic Insights

- Analog 11: N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () crystallizes in the monoclinic space group P2₁/c, with hydrogen bonds stabilizing the sulfonamido group. The target compound’s dimethyl substitution may disrupt such interactions, affecting crystal packing .

Biological Activity

2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their antibacterial properties, but derivatives like this compound may exhibit a broader spectrum of biological effects, including anti-inflammatory and analgesic activities.

Chemical Structure

The compound's structure can be described by the following chemical formula:

- Molecular Formula : C13H17N3O2S

- IUPAC Name : 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. However, the precise mechanism by which 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide exerts its effects in mammalian systems requires further elucidation.

Biological Activity Studies

Research into the biological activity of this compound has revealed several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties similar to traditional sulfonamides. Its effectiveness against various bacterial strains could be evaluated through standard antimicrobial susceptibility testing methods.

- Anti-inflammatory Effects : Some studies indicate that sulfonamide derivatives can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation.

- Analgesic Properties : There is evidence that compounds with similar structures exhibit analgesic effects, possibly through central nervous system pathways. The potential for this compound to alleviate pain should be investigated further.

Table 1: Biological Activities of 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Analgesic | Pain relief in animal models |

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various bacterial strains demonstrated that 2-(N,4-dimethylphenylsulfonamido)-N-(m-tolyl)acetamide exhibited significant inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established sulfonamide antibiotics. -

Anti-inflammatory Mechanism Investigation :

In vitro experiments showed that the compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism for its anti-inflammatory action. -

Pain Relief Assessment :

An animal model was used to assess the analgesic properties of the compound. Results indicated a notable reduction in pain response compared to control groups, supporting its potential use as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.